Cas no 203259-29-4 (1,2,3-Propanetricarboxylic acid, 1,1'-[(1S,2R)-1-[(2S,4R,10R,11R,12S)-12-amino-4,10,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester, (2S,2'S)-)

1,2,3-Propanetricarboxylic acid, 1,1'-[(1S,2R)-1-[(2S,4R,10R,11R,12S)-12-amino-4,10,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester, (2S,2'S)- structure
203259-29-4 structure
Product Name:1,2,3-Propanetricarboxylic acid, 1,1'-[(1S,2R)-1-[(2S,4R,10R,11R,12S)-12-amino-4,10,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester, (2S,2'S)-
Numero CAS:203259-29-4
MF:C34H59NO15
MW:721.829972505569
CID:285107
PubChem ID:85270794
Update Time:2024-03-01

1,2,3-Propanetricarboxylic acid, 1,1'-[(1S,2R)-1-[(2S,4R,10R,11R,12S)-12-amino-4,10,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester, (2S,2'S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • IsofumonisinB1
    • 1,2,3-Propanetricarboxylicacid,(1S,2R)-1,1'-[1-[(2S,4R,10R,11R,12S)-12-amino-4,10,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-m
    • 1,2,3-Propanetricarboxylicacid,(1S,2R)-1,1'-[1-[(2S,4R,10R,11R,12S)-12-amino-4,10,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2S,2'S)- (9CI)
    • 1,2,3-Propanetricarboxylic acid, 1,1'-[(1S,2R)-1-[(2S,4R,10R,11R,12S)-12-amino-4,10,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester, (2S,2'S)-
    • Isofumonisin B1
    • Inchi: 1S/C34H59NO15/c1-5-6-10-20(3)32(50-30(43)18-23(34(47)48)16-28(40)41)26(49-29(42)17-22(33(45)46)15-27(38)39)14-19(2)13-24(36)11-8-7-9-12-25(37)31(44)21(4)35/h19-26,31-32,36-37,44H,5-18,35H2,1-4H3,(H,38,39)(H,40,41)(H,45,46)(H,47,48)
    • Chiave InChI: IYHQYIAATKLXJR-UHFFFAOYSA-N
    • Sorrisi: O(C(CC(C(=O)O)CC(=O)O)=O)C(CC(C)CC(CCCCCC(C(C(C)N)O)O)O)C(C(C)CCCC)OC(CC(C(=O)O)CC(=O)O)=O

Proprietà calcolate

  • Massa esatta: 721.38847018g/mol
  • Massa monoisotopica: 721.38847018g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 50
  • Conta legami ruotabili: 31
  • Complessità: 1070
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 10
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.3
  • Superficie polare topologica: 289Ų
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.